3-Hydrazono-4-iodoindolin-2-one
Overview
Description
3-Hydrazono-4-iodoindolin-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a hydrazone group and an iodine atom attached to the indolin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazono-4-iodoindolin-2-one typically involves the reaction of 4-iodoindolin-2-one with hydrazine or its derivatives under specific conditions. One common method involves the following steps:
Starting Material: 4-Iodoindolin-2-one.
Reagent: Hydrazine hydrate or substituted hydrazines.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion to the desired product.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazono-4-iodoindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Hydrazono-4-iodoindolin-2-one involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The compound may also induce apoptosis in cancer cells by activating caspase pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazonoindolin-2-one: Lacks the iodine atom, which may affect its biological activity and binding affinity.
4-Iodoindolin-2-one: Lacks the hydrazone group, which is crucial for its reactivity and mechanism of action.
Isatin-based Hydrazones: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
3-Hydrazono-4-iodoindolin-2-one is unique due to the presence of both the hydrazone group and the iodine atom, which contribute to its distinct chemical reactivity and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
3-diazenyl-4-iodo-1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMONCZKZZLXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)O)N=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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